[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate
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Overview
Description
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate is an organic compound characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a cyclohexylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate typically involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by esterification with 3-cyclohexylpropanoic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as automated reactors and in-line purification systems.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-phenylpropanoate
- [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-butylpropanoate
Uniqueness
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate is unique due to its cyclohexylpropanoate moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-10-8-14(9-11-15)17(18)19-22-16(20)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDQNPQANAIISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCCC2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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